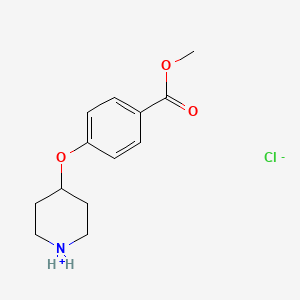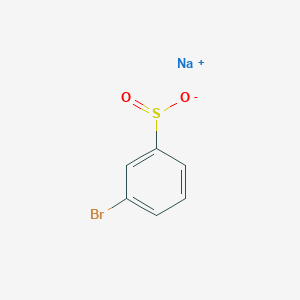
Ultraviolet AbsorbentUV-360
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ultraviolet Absorbent UV-360, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a benzotriazole-based organic compound. It is widely used in sunscreens and other products to absorb ultraviolet radiation, providing protection against both ultraviolet A and ultraviolet B rays. This compound is known for its broad-spectrum ultraviolet radiation absorption, reflecting and scattering ultraviolet rays, and its minimal skin penetration .
Méthodes De Préparation
The preparation of Ultraviolet Absorbent UV-360 involves several steps:
Diazotization and Coupling Reaction: Hydrochloric acid, o-nitroaniline, and sodium nitrite are reacted to obtain a diazonium solution. This solution is then coupled with tert-octylphenol in the presence of water, petroleum ether, and nekal to form an o-nitro azo compound.
Reduction and Condensation: The o-nitro azo compound undergoes reduction using hydrazine hydrate, glucose, and aluminum powder in the presence of liquid alkali and methanol. The resulting compound is then subjected to condensation with di-n-propylamine, paraformaldehyde, and trimethylbenzene to form the crude product of Ultraviolet Absorbent UV-360.
Purification: The crude product is further purified by reacting with trimethylbenzene and methanol to obtain the final product.
Analyse Des Réactions Chimiques
Ultraviolet Absorbent UV-360 undergoes various chemical reactions:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents like hydrazine hydrate.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions: Common reagents include hydrochloric acid, sodium nitrite, tert-octylphenol, hydrazine hydrate, and trimethylbenzene. The reactions typically occur under controlled temperatures and specific pH conditions.
Applications De Recherche Scientifique
Ultraviolet Absorbent UV-360 has a wide range of scientific research applications:
Chemistry: It is used in the formulation of sunscreens and other personal care products to provide ultraviolet protection.
Biology: The compound is studied for its minimal skin penetration and lack of estrogenic effects, making it a safer option for use in personal care products.
Medicine: Research is ongoing to explore its potential in protecting skin from ultraviolet-induced damage and its role in preventing skin cancer.
Industry: Ultraviolet Absorbent UV-360 is used in various industrial applications, including the stabilization of polymers and resins against ultraviolet degradation
Mécanisme D'action
Ultraviolet Absorbent UV-360 exerts its effects by absorbing ultraviolet radiation and converting it into less harmful energy forms, such as heat. The compound’s molecular structure allows it to absorb ultraviolet rays effectively, preventing them from penetrating the skin or degrading materials. The primary molecular targets are the ultraviolet rays themselves, and the pathways involved include the absorption and dissipation of ultraviolet energy .
Comparaison Avec Des Composés Similaires
Ultraviolet Absorbent UV-360 is unique due to its broad-spectrum ultraviolet absorption and minimal skin penetration. Similar compounds include:
Zinc Oxide: An inorganic ultraviolet blocker that provides broad-spectrum protection but can leave a white residue on the skin.
Titanium Dioxide: Another inorganic ultraviolet blocker with similar properties to zinc oxide.
Octinoxate: An organic ultraviolet absorber that is effective but can degrade under sunlight and has potential estrogenic effects.
Avobenzone: An organic ultraviolet absorber that provides broad-spectrum protection but requires stabilization to prevent degradation
Ultraviolet Absorbent UV-360 stands out due to its stability, minimal skin penetration, and broad-spectrum protection, making it a preferred choice in many applications.
Propriétés
IUPAC Name |
3-(benzotriazol-2-yl)-2-[[2-(benzotriazol-2-yl)-6-hydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-5-(2,4,4-trimethylpentan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)26-19-34(46-42-30-15-11-12-16-31(30)43-46)28(36(48)21-26)23-29-35(47-44-32-17-13-14-18-33(32)45-47)20-27(22-37(29)49)41(9,10)25-39(4,5)6/h11-22,48-49H,23-25H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFPPIQVEQSFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)O)CC2=C(C=C(C=C2O)C(C)(C)CC(C)(C)C)N3N=C4C=CC=CC4=N3)N5N=C6C=CC=CC6=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[2-(1-Benzylpyrrolidine-2-carbonyl)azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B7881158.png)
![(S)-4-hydroxy-4-propyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B7881164.png)









